molecular formula C11H20N2O4S B2501311 Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1453315-64-4

Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No. B2501311
CAS RN: 1453315-64-4
M. Wt: 276.35
InChI Key: HJKXBWRMXXDERA-QMMMGPOBSA-N
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Description

Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic building block that was first synthesized by Carreira and coworkers . It provides a new area of chemical space with straightforward functional handles for further diversification . It has an empirical formula of C11H19NO5S and a molecular weight of 277.34 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 277.34 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound has been synthesized as part of research exploring spirocyclic compounds. For example, it was synthesized as a cyclic amino acid ester through a process involving intramolecular lactonization and characterized using 1H NMR spectroscopy and high-resolution mass spectrometry. Its molecular structure was determined through X-ray diffraction analysis, showing its monoclinic space group and other structural details (Moriguchi et al., 2014).

Chemical Synthesis and Reactivity

  • The compound and its derivatives have been involved in various synthetic pathways and chemical reactions. For instance, its reaction with N,N-dimethylformamide dimethyl acetal was studied, leading to the formation of isomeric condensation products, which are useful for preparing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
  • Additionally, it served as a starting point for the synthesis of novel bifunctional compounds, paving the way for selective derivation on its azetidine and cyclobutane rings, thus accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Role in Drug Discovery and Molecular Modules

  • The compound has been part of constructing multifunctional modules for drug discovery. Specifically, new classes of thia/oxa-azaspiro[3.4]octanes, to which the compound relates, have been synthesized. These spirocycles are designed to act as novel, multifunctional, and structurally diverse modules in drug discovery, with some research focusing on enantioselective approaches (Li et al., 2013).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information suggests that it should be stored at a temperature of 2-8°C .

properties

IUPAC Name

tert-butyl (8R)-8-amino-6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-5-11(6-13)7-18(15,16)4-8(11)12/h8H,4-7,12H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKXBWRMXXDERA-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)C[C@@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate

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